molecular formula C₁₅H₂₅N₆O₅P B1145782 N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester CAS No. 376633-26-0

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester

Cat. No.: B1145782
CAS No.: 376633-26-0
M. Wt: 400.37
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an amino group, and a phosphinyl group, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound a valuable tool for studying and potentially treating various conditions.

Comparison with Similar Compounds

Similar Compounds

    N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine: Lacks the 1-methylethyl ester group, which may affect its reactivity and applications.

    N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-l-alanine 1-methylethyl ester: The l-alanine variant, which may have different biological activity and properties.

Uniqueness

The presence of the 1-methylethyl ester group in N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester distinguishes it from similar compounds, potentially enhancing its stability, solubility, and reactivity. This unique structure may also influence its interaction with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVSGPQGGHVIEX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester
Reactant of Route 2
Reactant of Route 2
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester
Reactant of Route 3
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester
Reactant of Route 4
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester
Reactant of Route 5
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester
Reactant of Route 6
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester

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